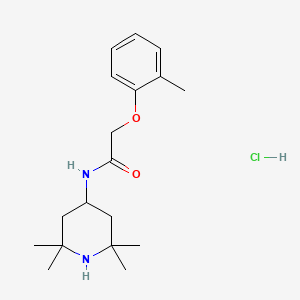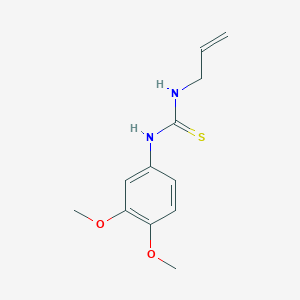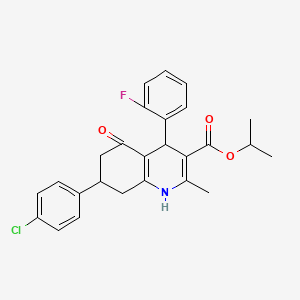
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule inhibitor that has been shown to be effective in inhibiting the activity of certain enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide involves the inhibition of certain enzymes and proteins. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of protein disulfide isomerase (PDI), which is involved in the folding and processing of proteins. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of certain proteins. By inhibiting the activity of these enzymes and proteins, 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide disrupts the normal cellular processes that are required for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatment. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has also been shown to inhibit the growth and proliferation of cancer cells. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have minimal effects on normal cells, which is important for reducing the side effects of cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its specificity for certain enzymes and proteins. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to selectively inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying these molecules. However, one of the limitations of using 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its potential toxicity. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide. One potential direction is to further investigate the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide. Understanding the precise molecular interactions between 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide and its target enzymes and proteins could provide insights into the development of more effective cancer treatments. Another potential direction is to investigate the use of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Combining 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide with other treatments could enhance its efficacy and reduce the potential for toxicity. Finally, future research could focus on the development of more potent and selective 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide analogs, which could have improved efficacy and reduced toxicity compared to the original compound.
Métodos De Síntesis
The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide involves a series of chemical reactions. The starting materials for 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide synthesis are 5-bromo-2-methoxyaniline and 4-fluorobenzaldehyde. These two compounds are reacted together in the presence of acetic acid and acetic anhydride to form the intermediate product, 5-bromo-2-methoxyphenyl-4-fluorobenzylideneamine. This intermediate product is then reacted with acryloyl chloride in the presence of triethylamine to form the final product, 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been used in various scientific research applications. One of the most significant applications of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide is in cancer research. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been used in preclinical studies to evaluate its potential as a cancer treatment.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c1-21-15-8-3-12(17)10-11(15)2-9-16(20)19-14-6-4-13(18)5-7-14/h2-10H,1H3,(H,19,20)/b9-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUXQZUHXPQAIR-XNWCZRBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)


![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)
![2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)
![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)
![[1-(2,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5218142.png)
![2-{[4-(2,3-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5218161.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5218169.png)
![N-(3-bromo-4-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5218173.png)

![1-(1-benzofuran-3-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5218206.png)